molecular formula C15H16ClN3O3 B4237194 2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride

2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride

Cat. No.: B4237194
M. Wt: 321.76 g/mol
InChI Key: UQEYOMWBXPCONY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride is an organic compound with a complex structure that includes a benzyl group, a nitrophenyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride typically involves a multi-step process. One common method starts with the reaction of benzylamine with 4-nitrobenzoyl chloride to form N-benzyl-4-nitrobenzamide. This intermediate is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The benzyl group can be oxidized to a benzaldehyde or benzoic acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-aminophenyl derivatives.

    Reduction: Benzaldehyde or benzoic acid derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The glycinamide moiety can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzoyl-4-nitrophenyl)glycinamide hydrobromide
  • N~2~-benzyl-N~1~-(2-chloro-4-nitrophenyl)glycinamide

Uniqueness

2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3.ClH/c19-15(11-16-10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)18(20)21;/h1-9,16H,10-11H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEYOMWBXPCONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride
Reactant of Route 5
2-(benzylamino)-N-(4-nitrophenyl)acetamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.